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Abstract
Darolutamide, a second-generation androgen receptor inhibitor (ARI), represents a significant

advancement in the treatment of prostate cancer. Developed by Orion Corporation in

partnership with Bayer, this compound, also known as ODM-201, has a distinct chemical

structure that confers a high binding affinity for the androgen receptor and a favorable safety

profile.[1][2][3] This technical guide provides an in-depth overview of the discovery and history

of darolutamide, its mechanism of action, and a summary of its key quantitative data from

preclinical and clinical studies. Detailed experimental protocols for foundational assays are

provided, along with visualizations of key pathways and processes to facilitate a

comprehensive understanding of this therapeutic agent.

Discovery and History
The journey of darolutamide began at Orion Corporation, a Finnish pharmaceutical company,

with a screening campaign utilizing an AR transactivation assay in AR-HEK293 cells to identify

novel androgen receptor antagonists.[4] Orion Corporation reported the discovery of

darolutamide in 2010 and filed for a patent in October of the same year, which was

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b1682460?utm_src=pdf-interest
https://www.benchchem.com/product/b1682460?utm_src=pdf-body
https://www.benchchem.com/product/b1682460?utm_src=pdf-body
https://journalforclinicalstudies.com/orion-and-bayer-jointly-present-new-data-in-prostate-cancer-from-the-darolutamide-aramis-study/
https://www.drugdiscoverytrends.com/tag/darolutamide/
https://pubmed.ncbi.nlm.nih.gov/31605368/
https://www.benchchem.com/product/b1682460?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7367726/
https://www.benchchem.com/product/b1682460?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682460?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


subsequently published in May 2011.[5][6] The compound, then designated ODM-201, entered

Phase I clinical trials in April 2011.[5]

Recognizing the potential of the compound, Orion Corporation entered into a partnership with

Bayer HealthCare for the co-development of darolutamide.[5][7] This collaboration propelled

the molecule through rigorous clinical evaluation. A pivotal moment in its history was the U.S.

Food and Drug Administration (FDA) approval in July 2019 for the treatment of non-metastatic

castration-resistant prostate cancer (nmCRPC), granted under the agency's priority review

designation.[5][7] This approval was largely based on the positive outcomes of the Phase III

ARAMIS trial.[5][8] Subsequently, darolutamide, marketed under the brand name Nubeqa®,

has received approval in numerous countries for various stages of prostate cancer.[9]

Mechanism of Action
Darolutamide is a potent non-steroidal androgen receptor inhibitor (ARi).[10][11] Its therapeutic

effect is achieved through a multi-faceted antagonism of the androgen receptor signaling

pathway, which is a key driver of prostate cancer cell growth and survival.[12][13] The

mechanism can be broken down into three primary steps:

Competitive Inhibition of Androgen Binding: Darolutamide competitively binds to the ligand-

binding domain of the androgen receptor with high affinity, preventing the binding of

androgens like testosterone and dihydrotestosterone (DHT).[12][13][14]

Inhibition of Nuclear Translocation: Upon androgen binding, the androgen receptor typically

undergoes a conformational change and translocates from the cytoplasm to the nucleus.

Darolutamide prevents this critical step.[12][13][14]

Inhibition of AR-Mediated Transcription: By blocking nuclear translocation, darolutamide

prevents the androgen receptor from binding to androgen response elements (AREs) on

DNA, thereby inhibiting the transcription of genes that promote prostate cancer cell

proliferation and survival.[12][13][14]

A unique characteristic of darolutamide is its distinct molecular structure, which contributes to

its high antagonistic activity and may be responsible for its limited penetration of the blood-

brain barrier, potentially leading to a lower incidence of central nervous system-related side

effects compared to other ARis.[4][15]
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Quantitative Data
The following tables summarize key quantitative data for darolutamide and its major active

metabolite, keto-darolutamide.

Table 1: In Vitro Activity

Compound Parameter Value Assay Type
Cell
Line/Receptor
Source

Darolutamide Kᵢ 11 nM
Competitive AR

Binding Assay
Not Specified

Darolutamide IC₅₀ 26 nM In vitro assay AR-HEK293 cells

Keto-

darolutamide
Kᵢ 8 nM

Competitive AR

Binding Assay
Not Specified

Keto-

darolutamide
IC₅₀ 38 nM In vitro assay Not Specified

Data sourced from Wikipedia.[5]

Table 2: Pharmacokinetic Properties
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Parameter Value Conditions

Absolute Bioavailability ~30% Fasted

Bioavailability with Food Increased by 2.0 to 2.5-fold With food

Time to Peak Plasma

Concentration (Tₘₐₓ)
~4 hours Single 600 mg oral dose

Steady-State Cₘₐₓ 4.79 mg/L 600 mg twice daily

Steady-State AUC₀₋₁₂ 52.82 h•µg/mL 600 mg twice daily

Apparent Volume of

Distribution (Vd/F)
119 L Intravenous administration

Plasma Protein Binding
92% (Darolutamide), 99.8%

(Keto-darolutamide)
Mainly to albumin

Effective Half-Life (t₁/₂) ~20 hours In patients

Metabolism
Primarily CYP3A4, UGT1A9,

UGT1A1
Hepatic

Excretion
~63.4% in urine, ~32.4% in

feces
Within 7 days

Data sourced from FDA prescribing information and clinical pharmacology studies.[16][17]

Experimental Protocols
Radioligand Competition Binding Assay for Androgen
Receptor
This protocol outlines a representative method for determining the binding affinity of a test

compound like darolutamide to the androgen receptor.

Objective: To determine the binding affinity (IC₅₀ and/or Kᵢ) of a test compound by measuring its

ability to compete with a known radiolabeled ligand for binding to the Androgen Receptor.[18]

Materials:[18]
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Androgen Receptor Source: Recombinant human Androgen Receptor or cell lysates from

AR-expressing cell lines (e.g., LNCaP).

Radioligand: A tritiated AR agonist, such as [³H]-Mibolerone, at a concentration near its

dissociation constant (Kd) for the AR.

Test Compound: Darolutamide, dissolved in a suitable solvent (e.g., DMSO) to create a

range of concentrations.

Assay Buffer: Tris-HCl buffer to maintain pH and protein stability.

Wash Buffer: Cold buffer to separate bound from unbound radioligand.

Scintillation Cocktail: For quantifying radioactivity.

Filtration Apparatus: To separate bound and free radioligand.

Scintillation Counter: To measure radioactivity.

Procedure:[18]

Preparation of Reagents: Prepare serial dilutions of darolutamide and the radioligand in the

assay buffer.[18]

Incubation: In a multi-well plate, incubate the Androgen Receptor source with the various

concentrations of darolutamide for a predetermined time at a specific temperature (e.g., 2-4

hours at 4°C) to allow for competitive binding.[18]

Addition of Radioligand: Add the radiolabeled ligand to the wells and continue the incubation

to allow the binding to reach equilibrium.[18]

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass

fiber filter using a filtration apparatus. The filter will trap the AR-bound radioligand, while the

unbound radioligand will pass through.[18]

Washing: Wash the filters with cold wash buffer to remove any non-specifically bound

radioligand.
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Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the

radioactivity using a scintillation counter.

Data Analysis: Plot the percentage of radioligand binding against the concentration of

darolutamide. The IC₅₀ value is the concentration of darolutamide that inhibits 50% of the

specific binding of the radioligand. The Kᵢ value can be calculated from the IC₅₀ using the

Cheng-Prusoff equation.

Cell Viability and Spheroid Formation Assays
These assays are crucial for assessing the in vitro efficacy of darolutamide on prostate cancer

cell lines.

Objective: To evaluate the effect of darolutamide on the viability and growth of androgen-

dependent prostate cancer cells.[19][20]

Cell Lines: Androgen-dependent prostate cancer cell lines such as LAPC-4 or VCaP.[19][20]

Procedure for Cell Viability (e.g., MTS Assay):

Cell Seeding: Seed the prostate cancer cells in 96-well plates at a predetermined density

and allow them to adhere overnight.

Compound Treatment: Treat the cells with increasing concentrations of darolutamide (and a

vehicle control) for a specified period (e.g., 72 hours).

MTS Reagent Addition: Add MTS reagent to each well and incubate according to the

manufacturer's instructions. The MTS reagent is bioreduced by viable cells into a colored

formazan product.

Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm

using a plate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the

percentage of viability against the concentration of darolutamide to determine the IC₅₀ for cell

growth inhibition.

Procedure for Spheroid Formation:[19][20]
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Spheroid Culture: Culture prostate cancer cells in ultra-low attachment plates to promote the

formation of 3D spheroids.

Compound Treatment: Once spheroids are formed, treat them with various concentrations of

darolutamide.

Monitoring Spheroid Growth: Monitor and measure the size of the spheroids over time using

microscopy and image analysis software.

Data Analysis: Compare the growth of darolutamide-treated spheroids to control spheroids to

assess the inhibitory effect on 3D cell growth.
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Caption: Mechanism of action of darolutamide on the androgen receptor signaling pathway.

Experimental Workflow: AR Competitive Binding Assay
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Caption: Workflow for a typical androgen receptor competitive binding assay.
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Caption: Logical progression of the clinical development of darolutamide.

Conclusion
Darolutamide, a product of Orion Corporation's discovery efforts, has established itself as a

valuable therapeutic option in the management of prostate cancer. Its unique chemical

structure underpins a potent and multifaceted mechanism of action against the androgen

receptor. Supported by robust preclinical and clinical data, darolutamide offers a significant

improvement in metastasis-free survival for patients with nmCRPC, with a safety profile that

distinguishes it from other agents in its class.[21] This technical guide has provided a

comprehensive overview of darolutamide, from its origins to its clinical application, to serve as

a valuable resource for the scientific and drug development community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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